molecular formula C5H9Cl3N4 B13499380 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride

4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride

Cat. No.: B13499380
M. Wt: 231.5 g/mol
InChI Key: GKUYSAGOOVGGCJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride typically involves the chlorination of a pyrimidine derivative followed by amination. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and amination steps, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Used as a research tool in characterizing potassium channels.

    6-Chloropurine: Known for its applications in medicinal chemistry.

    2-Aminopyrimidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-(Aminomethyl)-6-chloropyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H9Cl3N4

Molecular Weight

231.5 g/mol

IUPAC Name

4-(aminomethyl)-6-chloropyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C5H7ClN4.2ClH/c6-4-1-3(2-7)9-5(8)10-4;;/h1H,2,7H2,(H2,8,9,10);2*1H

InChI Key

GKUYSAGOOVGGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CN.Cl.Cl

Origin of Product

United States

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